4-Cyclopentyl-1H-pyrazol-3-amine
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Overview
Description
4-Cyclopentyl-1H-pyrazol-3-amine, also known as 4-CPP, is a pyrazolamine compound that is used in scientific research as a ligand and a pharmacological agent. 4-CPP has been used in a variety of research applications, including studies of the effects of serotonin and dopamine on behavior, as well as studies of the effects of drugs on the central nervous system. 4-CPP has also been used to study the effects of drugs on the cardiovascular system. It is a versatile compound that can be used to explore a wide range of biological processes.
Scientific Research Applications
Novel Synthesis Methods
Researchers have developed innovative approaches to synthesize diverse pyrazolo[3,4-b]pyridine derivatives, utilizing a four-component bicyclization strategy. This method allows for the flexible and practical synthesis of multicyclic pyrazolo[3,4-b]pyridines, demonstrating the versatility of pyrazol-3-amines in creating complex molecular structures (Tu et al., 2014). Additionally, domino reactions in aqueous media have been explored, leading to the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles, further showcasing the compound's utility in creating pharmacologically relevant structures (Prasanna et al., 2013).
Heterocyclic Compound Synthesis
Pyrazol-3-amines are key intermediates in synthesizing various heterocyclic compounds. For instance, reactions with 2-acylcycloalkanones have led to the formation of cycloalkane-annulated pyrazolo[1,5-a]pyrimidines, highlighting their role in generating novel heterocycles with potential biological activities (Petrov et al., 2009).
Regioselectivity in Chemical Reactions
The structural features of pyrazol-3-amines, such as the degree of unsaturation and electronic characteristics, can significantly influence regioselectivity in chemical reactions like Ullmann and acylation. This understanding helps in predicting reaction outcomes and designing more efficient synthetic routes for decorated pyrazole derivatives (Bou-Petit et al., 2020).
Antimicrobial Compound Synthesis
The synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines from pyrazol-3-amines and their subsequent evaluation for antimicrobial properties exemplifies the potential of these compounds in developing new antimicrobial agents. Certain synthesized compounds have shown pronounced antimicrobial properties, indicating the pharmaceutical applicability of pyrazol-3-amine derivatives (Sirakanyan et al., 2021).
Mechanism of Action
Target of Action
4-Cyclopentyl-1H-pyrazol-3-amine is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been found to inhibit CDK2, a target for cancer treatment .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in the biological activities of these targets . For instance, some pyrazole derivatives have shown superior cytotoxic activities against certain cell lines .
Biochemical Pathways
Given the known activities of similar pyrazole derivatives, it can be inferred that this compound may affect pathways related to antileishmanial, antimalarial, and anticancer activities .
Result of Action
Similar pyrazole derivatives have shown significant inhibitory activity against certain cell lines, suggesting potential cytotoxic effects .
Properties
IUPAC Name |
4-cyclopentyl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-7(5-10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDCPYPHLFSPOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(NN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635005 |
Source
|
Record name | 4-Cyclopentyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673475-75-7 |
Source
|
Record name | 4-Cyclopentyl-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673475-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclopentyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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